Benzo(a)pyrene-6-methanol, 10-methyl-
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Overview
Description
Benzo(a)pyrene-6-methanol, 10-methyl- is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the addition of a methanol group at the 6th position and a methyl group at the 10th position of the benzo(a)pyrene structure. Benzo(a)pyrene itself is formed by the incomplete combustion of organic matter and is commonly found in coal tar, tobacco smoke, and grilled foods .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-6-methanol, 10-methyl- typically involves the functionalization of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride, followed by further functionalization to introduce the methanol and methyl groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of benzo(a)pyrene-6-methanol, 10-methyl- is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-6-methanol, 10-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzo(a)pyrene-6-methanol, 10-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo(a)pyrene-6-methanol, 10-methyl- involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer . The compound primarily targets the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in mediating its toxic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with similar structure but different biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar ring structure but different substitution patterns.
Uniqueness
Benzo(a)pyrene-6-methanol, 10-methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. The presence of the methanol and methyl groups can alter its interactions with biological molecules and its overall toxicity.
Properties
CAS No. |
87237-62-5 |
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Molecular Formula |
C22H16O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(10-methylbenzo[a]pyren-6-yl)methanol |
InChI |
InChI=1S/C22H16O/c1-13-4-2-7-16-19(12-23)17-10-8-14-5-3-6-15-9-11-18(20(13)16)22(17)21(14)15/h2-11,23H,12H2,1H3 |
InChI Key |
ISIIOOUKEWHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C4C(=C(C2=CC=C1)CO)C=CC5=C4C(=CC=C5)C=C3 |
Origin of Product |
United States |
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